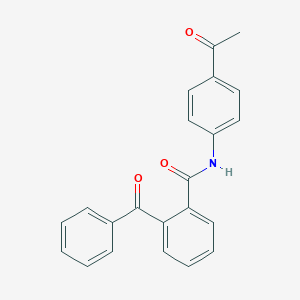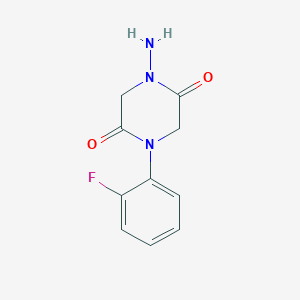![molecular formula C14H12N4O5S2 B292004 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B292004.png)
2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is a compound that belongs to the family of oxadiazoles. Oxadiazoles are a class of organic compounds that contain a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one oxygen atom. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The exact mechanism of action of 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is not fully understood. However, it has been suggested that the compound may exert its antimicrobial activity by inhibiting the synthesis of bacterial cell walls. Additionally, it has been proposed that the compound may inhibit the activity of enzymes involved in the inflammatory response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
The compound 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of bacterial strains by disrupting their cell wall synthesis. Additionally, it has been found to exhibit potent anti-inflammatory activity by inhibiting the activity of enzymes involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide in lab experiments is its potent antimicrobial and anti-inflammatory activity. This makes it a potential candidate for the development of new drugs for the treatment of various bacterial infections and inflammatory diseases. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated before its use in clinical settings.
Orientations Futures
There are several future directions for the research on 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide. One possible direction is to further investigate its potential applications in the treatment of various bacterial infections and inflammatory diseases. Additionally, the compound could be modified to improve its efficacy and reduce its toxicity. Finally, the compound could be evaluated for its potential applications in other fields, such as agriculture and environmental science.
Méthodes De Synthèse
The synthesis of 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide involves the reaction of 2-chloroacetamide with 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol in the presence of potassium carbonate. The resulting intermediate is then treated with 4-aminobenzenesulfonamide to obtain the final product.
Applications De Recherche Scientifique
The compound 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide has been extensively researched for its potential applications in medicinal chemistry. It has been shown to possess significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, it has been found to exhibit potent anti-inflammatory activity, making it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
Formule moléculaire |
C14H12N4O5S2 |
|---|---|
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C14H12N4O5S2/c15-25(20,21)10-5-3-9(4-6-10)16-12(19)8-24-14-18-17-13(23-14)11-2-1-7-22-11/h1-7H,8H2,(H,16,19)(H2,15,20,21) |
Clé InChI |
BDPHCRKTJGWNKZ-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
SMILES canonique |
C1=COC(=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2,3,4-Tri(1,3-benzoxazol-2-yl)cyclobutyl]-1,3-benzoxazole](/img/structure/B291929.png)


![3-[2-(2H-1,4-benzothiazin-3-yl)hydrazino]-2H-1,4-benzothiazine](/img/structure/B291937.png)
![(4-Amino-3-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(phenyl)methanone](/img/structure/B291938.png)
![{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone](/img/structure/B291939.png)
![[4-Amino-3-(benzylsulfanyl)thieno[2,3-c]isothiazol-5-yl](3-methoxyphenyl)methanone](/img/structure/B291940.png)
![1-{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone](/img/structure/B291941.png)
![1-[4-Amino-3-[2-(1-pyrrolidinyl)ethylthio]-5-thieno[2,3-c]isothiazolyl]ethanone](/img/structure/B291942.png)
![{4-Amino-3-[(4-fluorobenzyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(3-methoxyphenyl)methanone](/img/structure/B291943.png)
![{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone](/img/structure/B291945.png)
![1-{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone](/img/structure/B291946.png)